2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-
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Overview
Description
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is notable for its structural complexity and the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile to form the azetidinone ring. The reaction conditions often include the use of catalysts such as molecular iodine and microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Azetidinones are known for their potential as β-lactam antibiotics, and this compound may be explored for similar applications.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt essential biological pathways, making the compound effective in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone, 4-phenyl-: This compound lacks the trifluoromethyl group, resulting in different chemical properties.
2-Azetidinone, 1-isopropyl-3,3-dimethyl-4-phenyl-:
Uniqueness
The presence of the trifluoromethyl group in 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]- imparts unique electronic and steric properties, making it distinct from other azetidinones.
Properties
CAS No. |
681122-61-2 |
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Molecular Formula |
C18H16F3NO |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C18H16F3NO/c1-17(2)15(12-8-10-13(11-9-12)18(19,20)21)22(16(17)23)14-6-4-3-5-7-14/h3-11,15H,1-2H3 |
InChI Key |
VMGSPOANVZRDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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